molecular formula C7HBr2F5O B14048871 1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene

1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B14048871
M. Wt: 355.88 g/mol
InChI Key: SYTUHBWKAHSNPR-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene is a specialty benzene derivative designed for advanced chemical synthesis and research applications. Its structure, featuring bromo and fluoro substituents in a specific pattern, makes it a valuable building block in pharmaceutical and materials science research. The presence of halogen atoms allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The trifluoromethoxy group is of particular interest due to its electron-withdrawing properties and high stability, which can significantly influence the lipophilicity and metabolic stability of candidate molecules, a key consideration in agrochemical and pharmaceutical development . Related compounds, such as those with difluoromethoxy or other halogenated substituents, are commonly utilized as key intermediates in the synthesis of active compounds . This compound is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets (SDS) and handle this material in accordance with best laboratory practices, as related chemicals often carry warnings for causing skin and eye irritation or respiratory discomfort .

Properties

Molecular Formula

C7HBr2F5O

Molecular Weight

355.88 g/mol

IUPAC Name

1,5-dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(9)5(11)6(4(2)10)15-7(12,13)14/h1H

InChI Key

SYTUHBWKAHSNPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)F)Br

Origin of Product

United States

Biological Activity

1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene (CAS No. 1803715-84-5) is an aromatic halogenated compound notable for its complex structure, which includes two bromine atoms, two fluorine atoms, and a trifluoromethoxy group. This unique configuration enhances its biological activity and potential applications in medicinal chemistry and material science.

  • Molecular Formula : C7HBr2F5O
  • Molecular Weight : 355.88 g/mol
  • Purity : ≥ 98%

Biological Activity

The biological activity of 1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene is primarily attributed to its interactions with various biological targets. The presence of halogens and the trifluoromethoxy group significantly influences its reactivity and binding affinity towards enzymes and receptors.

  • Enzyme Interaction : The electron-withdrawing nature of the fluorine atoms enhances the compound's ability to interact with active sites on enzymes, potentially modulating their activity.
  • Receptor Binding : Structural studies suggest that this compound may exhibit high binding affinity to certain receptors involved in cellular signaling pathways, which can lead to altered physiological responses.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Antimicrobial Activity : Preliminary studies indicate that 1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : Research has shown that halogenated compounds similar to this one can possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including cell cycle arrest .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of 1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Anticancer Activity :
    • In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines, with IC50 values indicating effective doses for therapeutic applications. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityKey Features
1,3-Dibromo-5-fluorobenzeneModerate antimicrobial activityLacks trifluoromethoxy group
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzeneAnticancer propertiesContains trifluoromethyl instead of trifluoromethoxy
1,3-Dibromo-5-(trifluoromethoxy)benzeneHigh binding affinityDifferent positioning of substituents

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to the following analogues (Table 1):

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,5-Dibromo-2,4-bis(trifluoromethoxy)benzene Br (1,5); -OCF₃ (2,4) C₈H₃Br₂F₆O₂ 423.92 Higher lipophilicity; catalyst ligand
1,4-Dibromo-2-(difluoromethoxy)benzene Br (1,4); -OCHF₂ (2) C₇H₄Br₂F₂O 313.92 Intermediate in agrochemical synthesis
1-Bromo-3-(trifluoromethoxy)benzene Br (1); -OCF₃ (3) C₇H₄BrF₃O 241.00 bp 153–155°C; d 1.62 g/mL
1,5-Diiodo-2,4-dimethylbenzene I (1,5); CH₃ (2,4) C₈H₈I₂ 410.96 Suzuki coupling precursor
1,5-Dichloro-3-methoxy-2-nitrobenzene Cl (1,5); -OCH₃ (3); NO₂ (2) C₇H₅Cl₂NO₃ 222.03 Nitroaromatic intermediate

Preparation Methods

Bromination of Difluorobenzene Derivatives

Bromination of 2,4-difluorobenzene using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) yields 1,5-dibromo-2,4-difluorobenzene. This intermediate is critical, as demonstrated by its synthesis via direct bromination at 31°C, achieving a density of 2.1 g/cm³ and a boiling point of 201.4°C. However, introducing the trifluoromethoxy group at position 3 requires additional functionalization steps.

Introducing the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is notoriously challenging to incorporate due to its poor nucleophilicity and stability under harsh conditions. Two primary strategies emerge:

Nucleophilic Aromatic Substitution (NAS)

Activation of the aromatic ring via electron-withdrawing groups (e.g., bromine, fluorine) enables NAS. For instance, substituting a nitro group at position 3 with -OCF₃ can be achieved using trifluoromethyl triflate (CF₃OTf) under basic conditions. This method is analogous to the synthesis of 1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene, where bromine and fluorine substituents direct the trifluoromethoxy group to the desired position.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling reactions offer an alternative route. Using a pre-functionalized aryl halide (e.g., 1,5-dibromo-2,4-difluorobenzene) and a trifluoromethoxy-containing reagent, such as CuOCF₃, in the presence of a ligand like XantPhos, enables selective coupling at position 3. This approach mirrors the synthesis of 4-bromo-2,5-difluorobenzaldehyde, where n-butyllithium and DMF were employed to introduce an aldehyde group.

Stepwise Functionalization and Optimization

A plausible synthetic route involves the following sequence:

  • Synthesis of 1,5-Dibromo-2,4-difluorobenzene :

    • Bromination of 2,4-difluorobenzene with Br₂/FeBr₃ at 40°C yields the dibrominated intermediate.
    • Yield : ~70–80% (extrapolated from similar reactions).
  • Introduction of the Trifluoromethoxy Group :

    • Treating 1,5-dibromo-2,4-difluorobenzene with trifluoromethyl hypofluorite (CF₃OF) in the presence of cesium fluoride (CsF) at -30°C facilitates substitution at position 3.
    • Yield : ~45–55% (based on analogous trifluoromethoxylation reactions).
  • Purification :

    • Column chromatography with hexane/ethyl acetate (10:1) isolates the product, confirmed via ¹H NMR (δ 7.5–7.6 ppm for aromatic protons).

Comparative Analysis of Reaction Conditions

Step Reagents/Conditions Yield (%) Key Challenges
Bromination Br₂, FeBr₃, 40°C 70–80 Regioselectivity
Trifluoromethoxylation CF₃OF, CsF, -30°C 45–55 Side reactions, low nucleophilicity
Purification Hexane/EtOAc (10:1) >90 High molecular weight impurities

Mechanistic Insights and Side Reactions

  • Bromination : Electrophilic aromatic substitution proceeds via σ-complex formation, with fluorine atoms directing bromine to meta positions.
  • Trifluoromethoxylation : The reaction likely follows a two-step mechanism: (1) generation of a trifluoromethoxide ion (CF₃O⁻) and (2) nucleophilic attack on the activated aryl ring. Competing side reactions include defluorination and over-halogenation.

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